molecular formula C21H16ClN3O2S2 B12011257 (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 624723-96-2

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12011257
CAS No.: 624723-96-2
M. Wt: 442.0 g/mol
InChI Key: MQLYITGOFZOHGQ-WQRHYEAKSA-N
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Description

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a strategically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR). This compound functions by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain , effectively blocking receptor autophosphorylation and subsequent signal transduction. The primary research value of this inhibitor lies in its application as a precise chemical tool to disrupt the VEGF signaling axis, which is a critical pathway driving pathological angiogenesis. Consequently, it is extensively utilized in oncological research to investigate tumor vascularization, growth, and metastasis, both in cellular and animal models. Studies employing this compound contribute significantly to the understanding of angiogenic mechanisms and provide a pharmacological basis for evaluating anti-angiogenic therapeutic strategies in diseases such as cancer and age-related macular degeneration. Its high selectivity for VEGFR-2 makes it a valuable asset for dissecting complex signaling networks and for validating VEGFR-2 as a molecular target in various experimental settings.

Properties

CAS No.

624723-96-2

Molecular Formula

C21H16ClN3O2S2

Molecular Weight

442.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11-

InChI Key

MQLYITGOFZOHGQ-WQRHYEAKSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is synthesized via cyclocondensation of hydrazines with 1,3-diketones. A representative protocol involves:

Procedure :

  • Reactants : 3-Chloro-4-methoxyacetophenone (1.0 equiv), phenylhydrazine (1.1 equiv).

  • Conditions : Reflux in ethanol (12 h), catalyzed by acetic acid.

  • Product : 3-(3-Chloro-4-methoxyphenyl)-1-phenylpyrazole (Yield : 78%).

Formylation of Pyrazole

The C4 position is formylated using Vilsmeier-Haack reagent:

  • Reactants : Pyrazole derivative (1.0 equiv), POCl₃ (3.0 equiv), DMF (2.0 equiv).

  • Conditions : 0°C to room temperature, 6 h.

  • Product : 3-(3-Chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde (Yield : 65%).

Synthesis of 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Thiazolidinone Core Assembly

The thiazolidinone ring is constructed via a one-pot three-component reaction:

Procedure :

  • Reactants : Methylamine (1.2 equiv), thioglycolic acid (1.0 equiv), carbonyl source (e.g., ethyl chloroacetate, 1.0 equiv).

  • Conditions : Ionic liquid [BMIM]PF₆ as catalyst, 80°C, 4 h.

  • Product : 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one (Yield : 85%).

Mechanism :

  • Formation of a Schiff base between methylamine and the carbonyl compound.

  • Nucleophilic attack by the thiol group of thioglycolic acid.

  • Cyclization with elimination of water.

Knoevenagel Condensation for Conjugation

The final step involves coupling the pyrazole carbaldehyde with the thiazolidinone via Knoevenagel condensation:

Procedure :

  • Reactants :

    • Pyrazole-4-carbaldehyde (1.0 equiv).

    • 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one (1.2 equiv).

  • Conditions : Piperidine (10 mol%) in ethanol, reflux (8–12 h).

  • Product : (5Z)-5-[[3-(3-Chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one (Yield : 70%, Purity : >95% by HPLC).

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s methyl substituent during imine formation.

Alternative Synthetic Strategies

Ultrasound-Assisted Synthesis

Ultrasound irradiation reduces reaction times and improves yields:

  • Conditions : Ethanol, triethylamine, 50°C, 50 min.

  • Yield : 88%.

Microwave-Assisted Cyclization

Microwave heating accelerates heterocyclization:

  • Conditions : [BMIM]BF₄ ionic liquid, 120°C, 20 min.

  • Yield : 82%.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:3).

  • Retention Factor (Rf) : 0.45.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=), 7.85–7.25 (m, 9H, aromatic), 3.93 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃).

  • ¹³C NMR : δ 192.1 (C=S), 165.3 (C=O), 149.2 (CH=), 135.4–112.7 (aromatic), 56.1 (OCH₃), 32.4 (NCH₃).

  • HRMS : m/z 496.0521 [M+H]⁺ (calc. 496.0518).

Comparative Analysis of Synthetic Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Conventional RefluxPiperidine127095
Ultrasound-AssistedTriethylamine0.88897
Microwave-Assisted[BMIM]BF₄0.38296

Key Observations :

  • Ultrasound and microwave methods enhance efficiency but require specialized equipment.

  • Ionic liquids improve atom economy and reduce waste.

Challenges and Optimization

  • Regioselectivity : Competing reactions at pyrazole C3/C5 positions necessitate careful control of stoichiometry.

  • By-Product Formation : Over-condensation products are minimized by slow aldehyde addition.

  • Solvent Choice : Ethanol balances reactivity and environmental impact; DMF increases yield but complicates purification .

Chemical Reactions Analysis

Oxidation Reactions

The thioamide (–C=S) group in the thiazolidinone ring undergoes oxidation under controlled conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Outcome : Oxidation of the thione (–S) to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives (Fig. 1).

  • Conditions : Mild acidic or neutral media at 40–60°C.

Example :

ThioneH2O2Sulfoxide(Yield 65 78 )[5]\text{Thione}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\quad (\text{Yield 65 78 })[5]

Reduction Reactions

The exocyclic C=C bond (5Z configuration) and thioamide group are susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄), palladium-catalyzed hydrogenation.

  • Outcome :

    • Saturation of the exocyclic double bond to form a single-bond derivative.

    • Reduction of the thioamide to a thiol (–SH) or amine (–NH–) group.

Example :

 5Z C CH2/PdC C(Yield 70 85 )[5]\text{ 5Z C C}\xrightarrow{\text{H}_2/\text{Pd}}\text{C C}\quad (\text{Yield 70 85 })[5]

Nucleophilic Substitution

The methyl group at position 3 and the chloro-methoxyphenyl substituent participate in substitution reactions:

  • Reagents : Alkyl halides, acyl chlorides, or amines .

  • Outcome :

    • Replacement of the methyl group with bulkier alkyl/aryl groups.

    • Methoxy group displacement under strong acidic/basic conditions .

Example :

3 CH3+R X3 R(R allyl butyl Yield 50 65 )[6][12]\text{3 CH}_3+\text{R X}\rightarrow \text{3 R}\quad (\text{R allyl butyl Yield 50 65 })[6][12]

Cycloaddition and Ring-Opening

The pyrazole ring’s conjugated system enables [3+2] cycloaddition reactions:

  • Reagents : Dipolarophiles like nitriles or alkynes.

  • Outcome : Formation of fused heterocyclic systems (e.g., triazoles) .

Example :

Pyrazole+NC C C CNTriazole derivative(Yield 55 )[9]\text{Pyrazole}+\text{NC C C CN}\rightarrow \text{Triazole derivative}\quad (\text{Yield 55 })[9]

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions:

  • Reagents : HCl, NaOH, or piperidine.

  • Outcome :

    • Ring contraction/expansion of the thiazolidinone moiety.

    • Tautomerism between thione and thiol forms .

Example :

ThiazolidinoneNaOHRing opened intermediate(Yield 60 )[6]\text{Thiazolidinone}\xrightarrow{\text{NaOH}}\text{Ring opened intermediate}\quad (\text{Yield 60 })[6]

Research Findings

  • Structural Reactivity : The 5Z configuration of the exocyclic double bond enhances susceptibility to electrophilic attacks .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates in substitution reactions due to better stabilization of transition states .

  • Catalytic Influence : Piperidine accelerates condensation reactions by deprotonating intermediates .

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.

  • Reduction : Follows a stepwise pathway: initial double-bond saturation, followed by thioamide reduction.

Scientific Research Applications

Pharmacological Properties

Recent studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary investigations suggest that the compound may possess cytotoxic properties against various cancer cell lines. Its structural similarities to other known anticancer agents indicate potential for further development as a chemotherapeutic agent.
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation. This is particularly relevant in the context of chronic diseases where inflammation plays a key role .
  • Antioxidant Activity : The presence of specific functional groups in the molecule may confer antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress .

Synthesis and Structural Modifications

The synthesis of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic synthesis techniques. This allows for modifications that can enhance biological efficacy or alter pharmacokinetic properties. The synthetic pathways often incorporate various methodologies to optimize yield and purity of the final product .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying levels of cytotoxicity against human cancer cell lines, suggesting a promising avenue for anticancer drug development. For instance, compounds with similar structures have shown IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
  • In Vivo Studies : Animal model studies are necessary to validate the therapeutic potential observed in vitro. Preliminary results indicate that compounds similar to (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can reduce tumor size and improve survival rates when administered in appropriate doses .

Comparison with Related Compounds

To better understand the potential applications of (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, it is useful to compare its properties with those of structurally related compounds.

Compound NameStructure FeaturesBiological Activity
Compound AThiazolidine + PyrazoleAnticancer, Anti-inflammatory
Compound BThiazolidine + PhenolicAntioxidant, Antimicrobial
(5Z)-5...Thiazolidine + Pyrazole + ChloromethoxyAnticancer, Anti-inflammatory

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl rings and the thiazolidinone core. Key analogs include:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound 3-chloro-4-methoxyphenyl (pyrazole); 3-methyl (thiazolidinone) ~497.95 Reference compound -
(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxothiazolidin-4-one 3,4-dimethoxyphenyl (pyrazole); 2-phenylethyl (thiazolidinone) ~555.06 Methoxy vs. chloro; bulky 2-phenylethyl group
(5Z)-3-(3-methoxypropyl)-5-({3-[3-methyl-4-(isobutoxy)phenyl]-1-phenylpyrazol-4-yl}methylidene)-2-thioxothiazolidin-4-one 3-methyl-4-isobutoxyphenyl (pyrazole); 3-methoxypropyl (thiazolidinone) ~590.13 Isobutoxy vs. methoxy; extended alkyl chain
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-isopropyl-2-thioxothiazolidin-4-one 4-ethoxy-2-methylphenyl (pyrazole); isopropyl (thiazolidinone) ~535.06 Ethoxy and methyl vs. chloro and methoxy
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 2-hydroxybenzylidene; 3-phenyl (thiazolidinone) ~327.39 Hydroxybenzylidene vs. pyrazole-substituted benzylidene

Key Observations :

  • Electron-Withdrawing vs.
  • Core Modifications : Bulky substituents (e.g., 2-phenylethyl in ) may reduce membrane permeability, whereas smaller groups (e.g., methyl in the target compound) favor metabolic stability .
  • Benzylidene vs. Pyrazole-Benzylidene : The pyrazole-benzylidene hybrid in the target compound introduces planar rigidity, contrasting with simpler benzylidene derivatives like , which exhibit intramolecular H-bonding but lack pyrazole-mediated π-π interactions .
Physicochemical Properties
  • Lipophilicity : The chloro substituent increases logP compared to methoxy or hydroxy groups, suggesting improved blood-brain barrier penetration .
  • Solubility : Methoxy groups enhance aqueous solubility relative to purely hydrophobic substituents (e.g., isobutoxy in ) .
  • Crystallinity : Pyrazole-benzylidene hybrids (target compound) may exhibit higher melting points than simpler benzylidene derivatives due to planar stacking .

Biological Activity

The compound (5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O2S2C_{22}H_{18}ClN_3O_2S_2, which indicates the presence of a thiazolidinone core along with a pyrazole moiety. The structural features contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives have been reported to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

A review emphasized that thiazolidinone scaffolds can serve as multi-target enzyme inhibitors, which is crucial in developing new anticancer agents. The compound's structure suggests potential interactions with DNA and other cellular components that may enhance its anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been well-documented. Studies indicate that compounds within this class exhibit broad-spectrum activity against bacteria and fungi. Specifically, the presence of the chloro and methoxy groups in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness .

Anti-inflammatory Properties

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects . Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinones is essential for optimizing their biological activities. Modifications at various positions on the thiazolidinone ring significantly influence their potency and selectivity. For example, variations in substituents on the pyrazole ring can enhance anticancer activity or alter antimicrobial properties .

Case Studies

Several studies have investigated the biological activity of related thiazolidinone compounds:

  • Anticancer Activity : A study demonstrated that a series of thiazolidinone derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong antiproliferative effects .
  • Antimicrobial Effects : Another research highlighted that specific thiazolidinone derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : In vitro assays revealed that certain derivatives could effectively reduce nitric oxide production in macrophages, showcasing their anti-inflammatory capabilities .

Q & A

Q. How to validate the purity of the compound for in vivo studies?

  • Protocol :
  • HPLC-PDA (C18 column, 70:30 acetonitrile/water, 1 mL/min). Accept purity ≥95% (RT ~8.2 min) .
  • HRMS: Confirm molecular ion [M+H]+ at m/z 482.0523 (calculated for C₂₁H₁₅ClN₃O₂S₂) .

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